1,4-bis(1-adamantylacetyl)piperazine
Description
1,4-Bis(1-adamantylacetyl)piperazine is a symmetrically substituted piperazine derivative featuring two adamantylacetyl groups attached to the nitrogen atoms of the piperazine ring. The adamantyl moiety, known for its rigid bicyclic structure, imparts significant steric bulk and hydrophobicity, which can enhance binding affinity in biological systems or modify material properties in polymer applications.
Properties
IUPAC Name |
2-(1-adamantyl)-1-[4-[2-(1-adamantyl)acetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c31-25(17-27-11-19-5-20(12-27)7-21(6-19)13-27)29-1-2-30(4-3-29)26(32)18-28-14-22-8-23(15-28)10-24(9-22)16-28/h19-24H,1-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDKNJFEVDFYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)CC56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
- 1,4-Bis(methacryloyl)piperazine (NBMP) : This derivative substitutes piperazine with methacryloyl groups, enabling polymerization into cross-linked networks. Unlike the adamantylacetyl groups in the target compound, methacryloyl introduces reactive double bonds, facilitating applications in polymer chemistry (e.g., separation matrices) .
- 1,4-Bis(3-aminopropyl)piperazine: The 3-aminopropyl substituents confer cationic properties, making it suitable for templating anionic selenogallate chains ([Ga₂Se₄]²⁻) in materials science or accelerating nanoparticle formation via tertiary amine-metal interactions .
- N,N′-Bis(5-arylidene-4-oxothiazolin-2-yl)piperazine : Microwave-assisted synthesis introduces thiazoline rings, enabling kinase inhibition (e.g., DYRK1A IC₅₀ = 0.041 μM for compound 5d) . The adamantylacetyl groups, in contrast, may prioritize steric stabilization over direct bioactivity.
Key Differentiators of 1,4-Bis(1-adamantylacetyl)piperazine
While direct data on this compound is absent, extrapolation from analogous compounds suggests:
Enhanced Hydrophobicity : Adamantane’s rigid structure may improve membrane permeability in drug delivery or stability in hydrophobic matrices.
Steric Shielding : The bulky adamantyl groups could protect reactive sites in catalytic systems or reduce off-target interactions in therapeutics.
Thermal Robustness : Adamantane’s high decomposition temperature (~300°C) likely translates to superior thermal stability compared to aliphatic or aromatic substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
